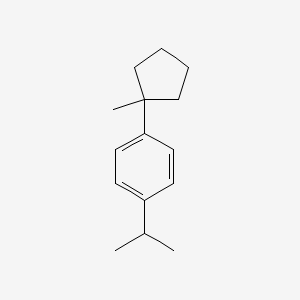
1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-methylcyclopentyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-methylcyclopentyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to produce alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene depends on its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects. The exact mechanism can vary based on the context of its application, such as its role in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylcyclopentyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(1-Methylcyclopentyl)-4-(ethyl)benzene: Similar structure but with an ethyl group instead of a propan-2-yl group.
1-(1-Methylcyclopentyl)-4-(butan-2-yl)benzene: Similar structure but with a butan-2-yl group instead of a propan-2-yl group.
Uniqueness
1-(1-Methylcyclopentyl)-4-(propan-2-yl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a 1-methylcyclopentyl group and a propan-2-yl group imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62379-77-5 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-(1-methylcyclopentyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H22/c1-12(2)13-6-8-14(9-7-13)15(3)10-4-5-11-15/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
RDRJDNKWSGMCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


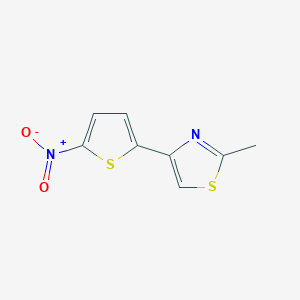
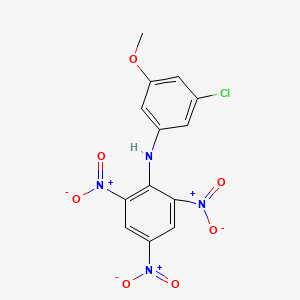
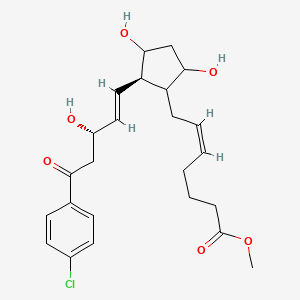
![2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid](/img/structure/B14530576.png)
![[(3,5-Dibromo-6-fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B14530582.png)
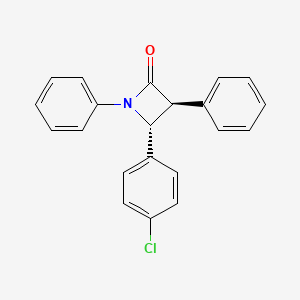
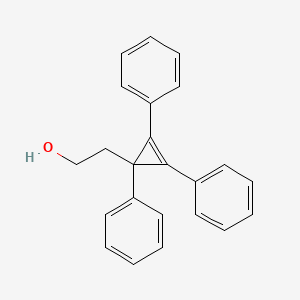
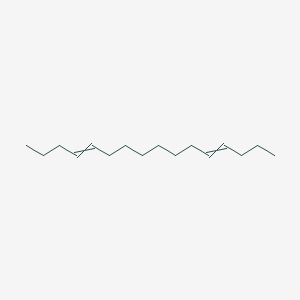
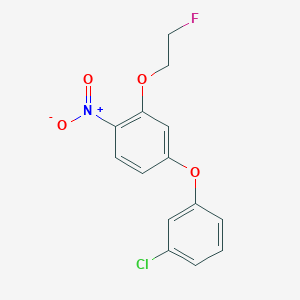
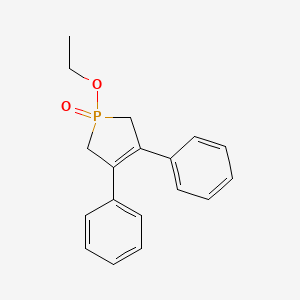
![3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14530626.png)
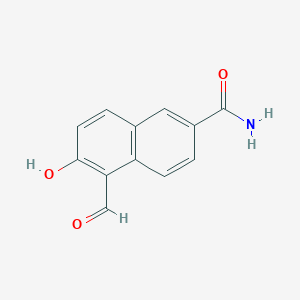
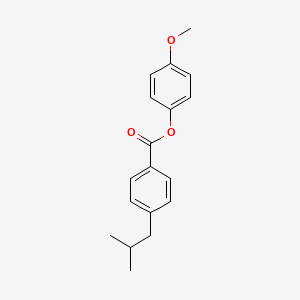
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
